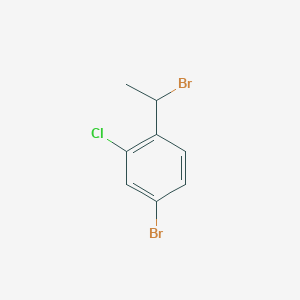

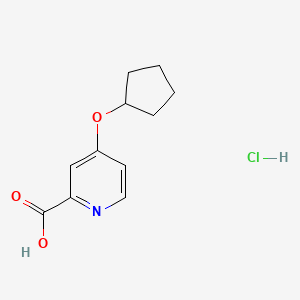

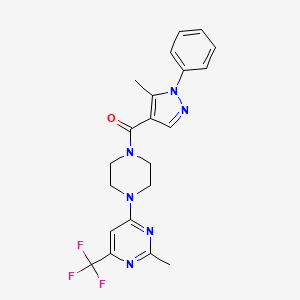

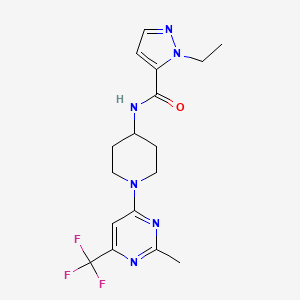

![molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2](/img/structure/B2892291.png)

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

- Protodeboronation : In recent studies, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation allows for functionalization of boronic esters, leading to the formation of new C–C bonds. Hydromethylation : The protocol involving protodeboronation, paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation . This valuable transformation remains relatively unexplored.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiprotozoal Activity

The compound 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has been explored for its potential antiprotozoal activities. A study focused on synthesizing novel dicationic imidazo[1,2-a]pyridines, including derivatives structurally related to this compound, for antiprotozoal applications. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, with some compounds exhibiting in vivo activity in mouse models of trypanosomal infection (Ismail et al., 2004).

Antibacterial and Computational Validation

Another research avenue for derivatives of this compound involves their antibacterial properties. A study on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, which shares a core structural motif with the compound , explored their in vitro antibacterial activities against drug-resistant bacteria. These compounds showed significant activity, especially against NDM-positive bacteria A. baumannii. Computational docking studies and molecular dynamics (MD) simulations were conducted to validate the observed antibacterial activities, providing insights into the interactions at the molecular level (Siddiqa et al., 2022).

PET Imaging for Neuroinflammation

The compound's potential application extends to the development of positron emission tomography (PET) radiotracers for imaging neuroinflammation. A specific derivative, [11C]CPPC, a PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), was synthesized for noninvasive imaging of reactive microglia and disease-associated neuroinflammation. This research underscores the utility of this compound derivatives in neuroscientific research, particularly for studying neuroinflammation-related disorders (Horti et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets through covalent or non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other furan carboxamides, it may influence pathways related to these compounds .

Pharmacokinetics

These properties would greatly influence the compound’s bioavailability, which is crucial for its efficacy .

Eigenschaften

IUPAC Name |

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDNVDVECGZCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)

![Ethyl ({7-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzyl]-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2892212.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)

![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)

![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)

![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)